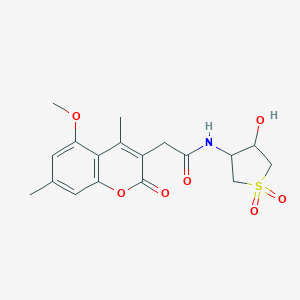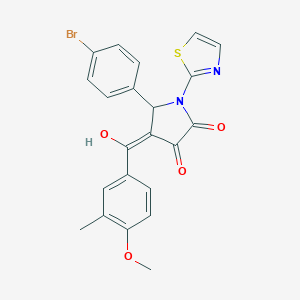![molecular formula C22H18N2O2 B263964 (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B263964.png)
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one, also known as DMQD, is a synthetic quinazoline derivative that has been studied for its potential as a therapeutic agent in various scientific research applications. DMQD has been synthesized using various methods and has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting various signaling pathways, including the NF-κB and PI3K/Akt pathways. This compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective properties, this compound has also been shown to possess antioxidant activity and to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.
Vorteile Und Einschränkungen Für Laborexperimente
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has several advantages for lab experiments, including its relatively simple synthesis and its wide range of biochemical and physiological effects. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. One area of interest is the development of this compound-based therapeutics for cancer treatment, anti-inflammatory therapy, and neuroprotection. Another area of interest is the elucidation of the mechanism of action of this compound and the identification of its molecular targets. Furthermore, the development of new methods for the synthesis of this compound and its analogs may also be an area of future research.
Synthesemethoden
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with 2-aminobenzonitrile to form 4-(3,4-dimethylphenoxy)quinazoline. This intermediate can then be reacted with cyclohexa-2,4-dien-1-one to form this compound. Other methods of synthesis have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been studied for its potential as a therapeutic agent in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C22H18N2O2 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C22H18N2O2/c1-14-11-12-16(13-15(14)2)26-22-17-7-3-5-9-19(17)23-21(24-22)18-8-4-6-10-20(18)25/h3-13,23H,1-2H3/b21-18+ |
InChI-Schlüssel |
TVLHZSTUDLQRIN-DYTRJAOYSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)OC2=N/C(=C/3\C=CC=CC3=O)/NC4=CC=CC=C42)C |
SMILES |
CC1=C(C=C(C=C1)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B263884.png)
![3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B263887.png)

![1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B263902.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}(2-methylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B263903.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263906.png)
![N-(3-chlorophenyl)-2-[4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide](/img/structure/B263908.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263910.png)
![4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether](/img/structure/B263911.png)
![8-ethyl-3,3-dimethyl-6-(4-{[(tetrahydro-2-furanylmethyl)amino]acetyl}-1-piperazinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B263912.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(3-propan-2-yloxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B263919.png)

![2-[4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B263947.png)
![allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide](/img/structure/B263949.png)
